1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
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Overview
Description
1-(3-Bromobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that features a combination of bromobenzyl, difluoromethyl, pyrazolyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps:
Formation of the 3-bromobenzyl intermediate: This can be achieved by bromination of benzyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the pyrazolyl sulfonyl intermediate: This involves the reaction of 1-(difluoromethyl)-5-methyl-1H-pyrazole with sulfonyl chloride in the presence of a base such as triethylamine.
Coupling of intermediates: The final step involves coupling the 3-bromobenzyl intermediate with the pyrazolyl sulfonyl intermediate in the presence of a suitable catalyst, such as palladium, under conditions that promote the formation of the piperazine ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The difluoromethyl group can be reduced to form a methyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl and pyrazolyl groups could play a role in enhancing binding affinity and specificity, while the piperazine ring may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
1-(3-bromobenzyl)piperazine: This compound shares the bromobenzyl and piperazine moieties but lacks the difluoromethyl and pyrazolyl groups.
1-(difluoromethyl)-5-methyl-1H-pyrazole: This compound contains the difluoromethyl and pyrazolyl groups but lacks the bromobenzyl and piperazine moieties.
4-(bromobenzyl)piperazine: Similar to 1-(3-bromobenzyl)piperazine but with the bromobenzyl group attached at a different position on the piperazine ring.
Uniqueness: 1-(3-Bromobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19BrF2N4O2S |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C16H19BrF2N4O2S/c1-12-15(10-20-23(12)16(18)19)26(24,25)22-7-5-21(6-8-22)11-13-3-2-4-14(17)9-13/h2-4,9-10,16H,5-8,11H2,1H3 |
InChI Key |
BRGMYCCKYSXACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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